molecular formula C14H24O B13546252 7,7,9,9-Tetramethylspiro[4.5]decan-1-one

7,7,9,9-Tetramethylspiro[4.5]decan-1-one

Cat. No.: B13546252
M. Wt: 208.34 g/mol
InChI Key: HTOQIWSLGCSWHE-UHFFFAOYSA-N
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Description

7,7,9,9-Tetramethylspiro[4.5]decan-1-one is a spirocyclic compound characterized by a ketone group at position 1 and four methyl groups at positions 7 and 9 of the spiro[4.5]decane framework (IUPAC name: 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) . Its structure includes a unique spiro junction connecting two rings: a piperidine-like ring and a five-membered heterocyclic ring. This compound has garnered attention in industrial applications, particularly as a stabilizer in polyolefins to prevent light-induced degradation . Additionally, it serves as a precursor in biocidal coatings when functionalized with hydantoinyl epoxide groups, demonstrating broad-spectrum antimicrobial activity .

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

7,7,9,9-tetramethylspiro[4.5]decan-4-one

InChI

InChI=1S/C14H24O/c1-12(2)8-13(3,4)10-14(9-12)7-5-6-11(14)15/h5-10H2,1-4H3

InChI Key

HTOQIWSLGCSWHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2(C1)CCCC2=O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-Tetramethylspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7,7,9,9-Tetramethylspiro[4.5]decan-1-one has a broad range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetramethylspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

The following table highlights structural and functional differences between 7,7,9,9-Tetramethylspiro[4.5]decan-1-one and related spirocyclic compounds:

Compound Name Core Structure Key Substituents Applications Key References
7,7,9,9-Tetramethylspiro[4.5]decan-1-one Spiro[4.5]decane with triazadione 7,7,9,9-Tetramethyl groups; ketone at C1 Polymer stabilizers, biocidal coatings
N-Benzyl-7-azaspiro[4.5]decan-1-one (14) 7-Azaspiro[4.5]decan-1-one N-Benzyl group GABA analog synthesis; precursor to nitriles
8-Aryl-2,8-diazaspiro[4.5]decan-1-one 2,8-Diazaspiro[4.5]decan-1-one Aryl groups (e.g., 3,5-dichloropyridinyl) WNT signaling inhibitors; drug discovery
Lirispirolides (e.g., 2-oxaspiro[4.5]decan-1-one) 2-Oxaspiro[4.5]decan-1-one Germacrane-monoterpene hybrid Anti-neuroinflammatory agents
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one 2,7-Diazaspiro[4.5]decan-1-one N-Benzyl, phenyl groups Building block in medicinal chemistry
8-(1-Methylethyl)-1-oxaspiro[4.5]decan-2-one 1-Oxaspiro[4.5]decan-2-one Isopropyl group at C8 Synthetic intermediate; flavor/fragrance industry

Key Structural and Functional Differences:

Heteroatom Composition :

  • The target compound contains three nitrogen atoms (triazaspiro), distinguishing it from oxa- or diazaspiro analogs (e.g., Lirispirolides with oxygen or diazaspiro drug candidates ). This influences electronic properties and reactivity.
  • Methyl Substitution : The tetramethyl groups enhance steric hindrance, improving thermal stability in polymer applications , whereas benzyl/aryl substituents in analogs prioritize molecular recognition in drug design .

Applications :

  • Industrial Use : The tetramethyl derivative’s rigidity and stability make it ideal for polymer stabilization , unlike bioactive spirocycles (e.g., Lirispirolides or WNT inhibitors) tailored for biological targets .
  • Biocidal Activity : When functionalized as a hydantoinyl epoxide, the compound exhibits chlorine-loading capacity for antimicrobial coatings , a feature absent in simpler azaspiro or oxaspiro analogs.

Synthetic Pathways :

  • The target compound is synthesized via hydantoin-epichlorohydrin reactions , while diazaspiro derivatives often employ palladium-mediated cross-coupling or microwave-assisted aryl substitution .

Biological Activity

7,7,9,9-Tetramethylspiro[4.5]decan-1-one is a unique chemical compound characterized by its spiro structure and molecular formula C14H24O. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis and medicinal chemistry. This article explores the biological activity of 7,7,9,9-tetramethylspiro[4.5]decan-1-one, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.

The compound's notable properties include:

PropertyValue
CAS Number2169533-61-1
Molecular FormulaC14H24O
Molecular Weight208.3 g/mol
Purity≥95%

The biological activity of 7,7,9,9-tetramethylspiro[4.5]decan-1-one is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spiro structure allows the compound to fit into unique binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites.

Antimicrobial Activity

Research has indicated that 7,7,9,9-tetramethylspiro[4.5]decan-1-one exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at certain concentrations.

Case Study :

  • Objective : To evaluate antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion method was employed to assess inhibition zones.
  • Results : The compound showed significant inhibition at a concentration of 100 µg/mL.

Cytotoxic Effects

Another area of investigation is the cytotoxic potential of this compound against cancer cell lines. Preliminary studies have shown that it may induce apoptosis in specific cancer cells.

Case Study :

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Method : MTT assay was used to determine cell viability.
  • Results : A dose-dependent decrease in cell viability was observed with IC50 values around 50 µM for HeLa cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7,7,9,9-tetramethylspiro[4.5]decan-1-one, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
7,7,9,9-Tetramethylspiro[4.5]decan-2-oneSpiro compoundAntimicrobial
7,7-Dimethylspiro[4.5]decan-1-oneSpiro compoundModerate cytotoxicity
Spiro[4.5]decan-1-oneNon-methylated spiroMinimal biological activity

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